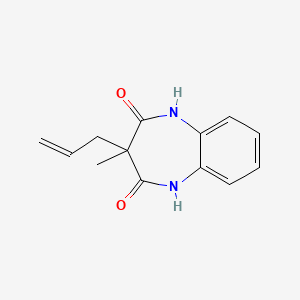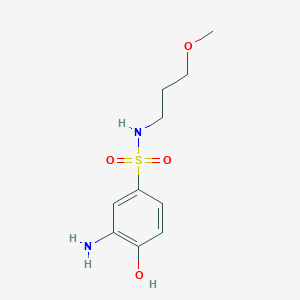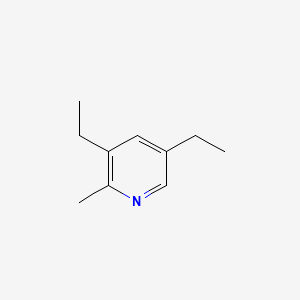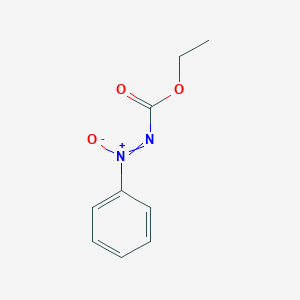![molecular formula C5H9CuSi B14641384 Copper, [(trimethylsilyl)ethynyl]- CAS No. 53210-13-2](/img/structure/B14641384.png)
Copper, [(trimethylsilyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, [(trimethylsilyl)ethynyl]- is an organosilicon compound with the molecular formula (CH₃)₃SiC≡CH. This compound is known for its unique properties and applications in various fields of chemistry and industry. It is a colorless liquid that is used as a source of ethynyl groups in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper, [(trimethylsilyl)ethynyl]- can be synthesized through various methods. One common method involves the reaction of trimethylsilylacetylene with copper(I) chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) species. The product is then purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of Copper, [(trimethylsilyl)ethynyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then packaged and stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Copper, [(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species and other oxidation products.
Reduction: It can be reduced to form copper(0) species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can react with the compound under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Copper metal and trimethylsilyl-substituted products.
Substitution: Various substituted ethynyl compounds depending on the nucleophile used.
Scientific Research Applications
Copper, [(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of Copper, [(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. The trimethylsilyl group provides stability and enhances the reactivity of the ethynyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper component.
Copper(I) acetylide: Contains copper but lacks the trimethylsilyl group.
Ethynyltrimethylsilane: Similar structure but without the copper atom.
Uniqueness
Copper, [(trimethylsilyl)ethynyl]- is unique due to the combination of the copper atom and the trimethylsilyl-ethynyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
53210-13-2 |
|---|---|
Molecular Formula |
C5H9CuSi |
Molecular Weight |
160.76 g/mol |
IUPAC Name |
copper(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
GWMBVNVEZQIZDS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


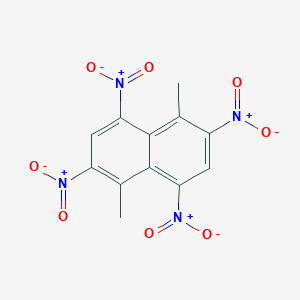
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
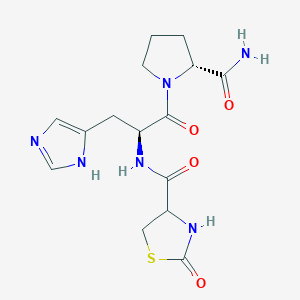
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
